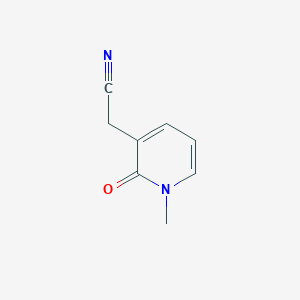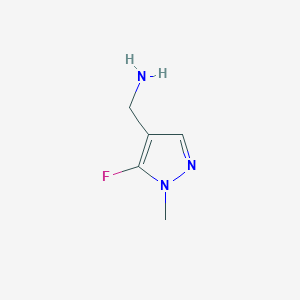![molecular formula C18H22N4O2 B13130551 4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of a hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one scaffold.
Functional Groups:
準備方法
Synthetic Routes::
Condensation Reaction:
- Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized applications.
化学反応の分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, affecting its properties.
Substitution: Substitution reactions at the benzyl or methyl positions can alter its reactivity.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under appropriate conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various alkylating agents or nucleophiles.
- The specific products depend on the reaction conditions and the substituents involved.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for pharmacological properties (e.g., antiviral, anticancer).
Industry: Limited applications due to its specialized nature.
作用機序
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
類似化合物との比較
Uniqueness: Its hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one core sets it apart.
Similar Compounds: Other pyrimidine derivatives, such as 4,7-dichloro-N-(4-methoxybenzyl)pyrido[3,2-d]pyrimidin-6-amine.
特性
分子式 |
C18H22N4O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
7-[(4-methoxyphenyl)methyl]-11-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C18H22N4O2/c1-20-9-7-16-15(12-20)17(23)22(18-19-8-10-21(16)18)11-13-3-5-14(24-2)6-4-13/h3-6H,7-12H2,1-2H3 |
InChIキー |
TZCXRSQRKPKHPA-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C(=O)N(C3=NCCN23)CC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
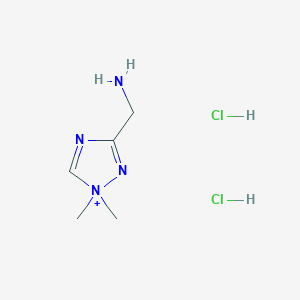
![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)
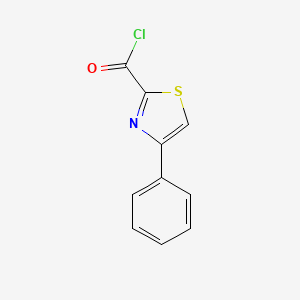
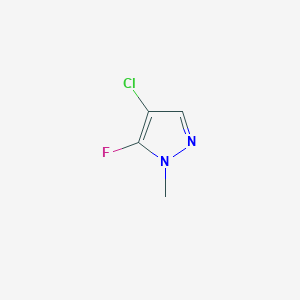
![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)

![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
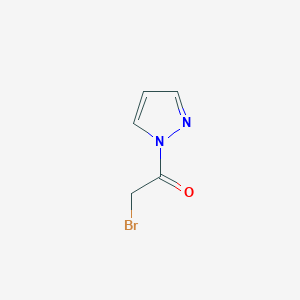
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
